Cas no 103502-85-8 (1H-Indene, 1-ethenyl-)
1H-Indene, 1-ethenyl- structure
Product Name:1H-Indene, 1-ethenyl-
CAS No:103502-85-8
MF:C11H10
MW:142.197103023529
CID:1137466
PubChem ID:17183
Update Time:2025-04-20
1H-Indene, 1-ethenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, 1-ethenyl-
- 2471-83-2
- 103502-85-8
- 1-ETHENYL-1H-INDENE
- 1-Ethylideneindene
-
- Inchi: 1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-9H,1H2
- InChI Key: DNWJJJOJBSVOEL-UHFFFAOYSA-N
- SMILES: C1(C=C)C=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 142.0783
- Monoisotopic Mass: 142.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1H-Indene, 1-ethenyl- Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
103502-85-8 (1H-Indene, 1-ethenyl-) Related Products
- 1961-96-2(1-Phenyl-1H-indene)
- 767-59-9(1-Methyl-1H-indene)
- 18636-55-0(1H-Indene,1,1-dimethyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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